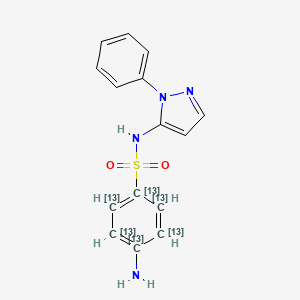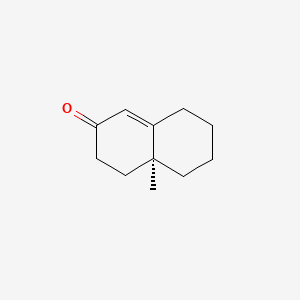
Yttrium methoxyethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium methoxyethoxide is a chemical compound with the formula C9H21O6Y. It is also known as yttrium tris(2-methoxyethanolate). This compound is a coordination complex where yttrium is bonded to three 2-methoxyethanol ligands. It is primarily used as a precursor in the preparation of yttrium-containing materials, such as yttrium oxide (Y2O3), which have applications in various fields including materials science and electronics .
Métodos De Preparación
Yttrium methoxyethoxide can be synthesized through several methods:
Direct Reaction: One method involves the direct reaction of yttrium metal with 2-methoxyethanol in the presence of a catalyst such as mercury(II) chloride (HgCl2).
Electrolytic Dissolution: Another method is the electrolytic dissolution of yttrium metal in 2-methoxyethanol.
Alcohol Interchange: This method involves the interchange of alcohols using yttrium isopropoxides and 2-methoxyethanol.
Exchange Reaction: Yttrium acetates can be reacted with 2-methoxyethanol to form this compound.
Análisis De Reacciones Químicas
Yttrium methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: It reacts slowly with moisture or water, leading to the formation of yttrium hydroxide and methoxyethanol.
Thermal Decomposition: Upon heating, this compound decomposes to form yttrium oxide (Y2O3), which is a valuable material in various applications.
Substitution Reactions: It can undergo substitution reactions where the methoxyethoxide ligands are replaced by other ligands, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Yttrium methoxyethoxide has several scientific research applications:
Materials Science: It is used as a precursor in the sol-gel preparation of yttrium oxide (Y2O3) and yttria-stabilized zirconia (YSZ) powders and films.
Optoelectronics: Yttrium oxide prepared from this compound is used in optoelectronic devices due to its high dielectric constant and thermal stability.
Biomedical Applications: Yttrium oxide nanoparticles, derived from this compound, are explored for their antibacterial, anticancer, and antioxidant properties.
Mecanismo De Acción
The mechanism by which yttrium methoxyethoxide exerts its effects is primarily through its decomposition to form yttrium oxide. Yttrium oxide interacts with various molecular targets and pathways, depending on its application. For example, in optoelectronics, yttrium oxide acts as a dielectric material, while in biomedical applications, it interacts with cellular components to exert its antibacterial or anticancer effects .
Comparación Con Compuestos Similares
Yttrium methoxyethoxide can be compared with other similar compounds such as:
Yttrium isopropoxide: Another yttrium alkoxide used in the preparation of yttrium-containing materials.
Ytterbium methoxyethoxide: Similar to this compound but with ytterbium as the central metal.
Erbium methoxyethoxide: Similar to this compound but with erbium as the central metal.
This compound is unique due to its specific applications in the preparation of yttrium oxide and its derivatives, which are valuable in various high-tech fields.
Propiedades
Fórmula molecular |
C9H24O6Y |
|---|---|
Peso molecular |
317.19 g/mol |
Nombre IUPAC |
2-methoxyethanol;yttrium |
InChI |
InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Clave InChI |
BRNAQMQKTAZZEB-UHFFFAOYSA-N |
SMILES canónico |
COCCO.COCCO.COCCO.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



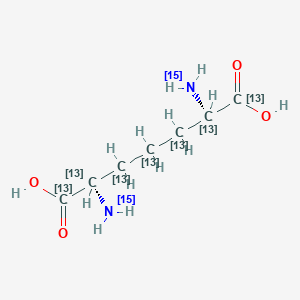
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
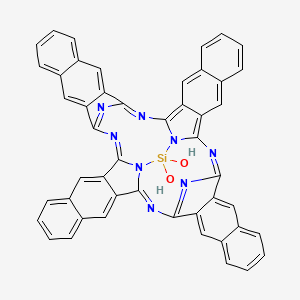

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


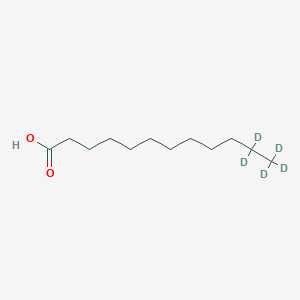
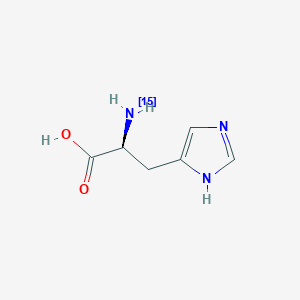
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
